1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
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Overview
Description
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through various cyclization reactions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Ethoxylation: The ethoxy group is introduced through etherification reactions.
Fluorination: The fluorine atom is typically introduced using fluorinating agents such as Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, similar to other quinolone derivatives. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one can be compared with other quinolone derivatives such as ciprofloxacin and levofloxacin. While these compounds share a similar quinoline core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Ciprofloxacin: A widely used antibiotic with a fluorine atom at the 6-position.
Levofloxacin: Another antibiotic with a similar quinoline core but different substituents.
Norfloxacin: A quinolone derivative with different substituents at the 1- and 7-positions.
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-19-9-11-20(12-10-19)31(28,29)23-16-26(15-17-6-4-3-5-7-17)22-13-8-18(25)14-21(22)24(23)27/h3-14,16H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQOIDGLHLBEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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